molecular formula C9H9N3O2 B11905032 Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Cat. No.: B11905032
M. Wt: 191.19 g/mol
InChI Key: JKKJAXURGMIATI-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate typically involves the reaction of 1H-pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol. This method provides the desired product with moderate to good yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.

    1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Another closely related compound with slight variations in the functional groups.

Uniqueness: Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-3-7-6(4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12)

InChI Key

JKKJAXURGMIATI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=NNC2=C1

Origin of Product

United States

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